3-Amino-2,2-difluoro-3-phenylpropanoic acid
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Overview
Description
3-Amino-2,2-difluoro-3-phenylpropanoic acid is an organic compound with the molecular formula C9H9F2NO2. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-phenylpropanoic acid with difluoromethylamine under specific conditions to introduce the difluoro and amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or difluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-2,2-difluoro-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the amino and difluoro groups, making it less reactive in certain contexts.
2-Amino-3-hydroxy-3-phenylpropanoic acid: Contains a hydroxyl group instead of difluoro groups, leading to different chemical properties.
3-Amino-2,2-difluoro-3-phenylpropanoic acid: Unique due to the presence of both amino and difluoro groups, which confer distinct reactivity and binding properties.
Uniqueness
The presence of both amino and difluoro groups in this compound makes it unique among similar compounds. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications in scientific research .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2,(H,13,14) |
InChI Key |
RNXZEHZGLUONSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(F)F)N |
Origin of Product |
United States |
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